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For Researchers, Scientists, and Drug Development Professionals

Introduction
Cinoxate, with the IUPAC name 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, is an

organic ester historically utilized as a UVB filter in sunscreen formulations.[1][2] As a member

of the cinnamate class of compounds, its primary function is to absorb incident ultraviolet (UV)

radiation, thereby protecting the skin from sun damage.[3][4] While its use has diminished in

favor of broader-spectrum and more photostable agents, a thorough understanding of its

physicochemical properties remains crucial for researchers in dermatology, cosmetology, and

drug development.[3] This guide provides a comprehensive technical overview of the core

physical and chemical characteristics of Cinoxate, detailed experimental protocols for their

determination, and insights into its mechanism of action and potential biological interactions.

Chemical and Physical Properties
Cinoxate is a viscous, clear to pale yellow liquid that is practically odorless. It is insoluble in

water but miscible with alcohols, esters, and vegetable oils.
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Property Value Source

IUPAC Name
2-ethoxyethyl (E)-3-(4-

methoxyphenyl)prop-2-enoate

CAS Number 104-28-9

Chemical Formula C₁₄H₁₈O₄

Molecular Weight 250.29 g/mol

Canonical SMILES
CCOCCOC(=O)C=Cc1ccc(OC

)cc1

InChI Key
CMDKPGRTAQVGFQ-

RMKNXTFCSA-N

Physicochemical Data
A summary of the key physicochemical properties of Cinoxate is presented in the table below.

These parameters are critical for formulation development, stability testing, and understanding

its behavior in biological systems.
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Property Value Source

Melting Point -25 °C

Boiling Point 184-187 °C at 2 mmHg

Density 1.102 g/cm³ at 25 °C

Solubility in Water
Insoluble (practically insoluble,

~0.05%)

Solubility in Organic Solvents
Miscible with alcohols, esters,

and vegetable oils

logP (Octanol/Water) 2.35 - 2.65 (estimated)

pKa (Predicted)

~13.5 (of the conjugate acid,

estimated for the ester

carbonyl)

UV Absorption Maximum

(λmax)
289 nm, 306 nm

Molar Absorptivity (ε) 19,400 L mol⁻¹ cm⁻¹ at 306 nm

UV Absorption Range 270 - 328 nm

Note on pKa: As an ester, Cinoxate does not have a readily ionizable proton in the typical

physiological pH range. The predicted pKa refers to the protonation of the carbonyl oxygen of

the ester group, which is a very weak base. This value is estimated based on the pKa of similar

ester compounds and is not practically relevant for most formulation or biological

considerations.

Experimental Protocols
This section provides detailed methodologies for the determination of key physical and

chemical properties of Cinoxate.

Synthesis of Cinoxate
Cinoxate is synthesized via the esterification of p-methoxycinnamic acid with 2-ethoxyethanol.
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Reactants: p-Methoxycinnamic acid and 2-ethoxyethanol.

Catalyst: A strong acid catalyst, such as sulfuric acid.

Procedure:

Combine equimolar amounts of p-methoxycinnamic acid and 2-ethoxyethanol in a round-

bottom flask.

Add a catalytic amount of concentrated sulfuric acid.

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-

layer chromatography (TLC).

Upon completion, cool the reaction mixture and neutralize the excess acid with a weak

base (e.g., sodium bicarbonate solution).

Extract the product with a suitable organic solvent (e.g., diethyl ether).

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield crude Cinoxate.

Purify the product by vacuum distillation.
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Synthesis of Cinoxate

p-Methoxycinnamic Acid +
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Esterification
(Reflux)

H₂SO₄ (catalyst)

Neutralization
(e.g., NaHCO₃)

Solvent Extraction
(e.g., Diethyl Ether)

Washing
(Water, Brine)

Drying
(Na₂SO₄)

Solvent Evaporation

Vacuum Distillation
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A simplified workflow for the synthesis of Cinoxate.
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Determination of Octanol-Water Partition Coefficient
(logP)
The shake-flask method is the gold standard for the experimental determination of logP.

Materials:

Cinoxate

n-Octanol (reagent grade, pre-saturated with water)

Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

Separatory funnels

UV-Vis Spectrophotometer

Volumetric flasks and pipettes

Procedure:

Prepare a stock solution of Cinoxate in n-octanol of a known concentration.

Add a known volume of the Cinoxate stock solution to a separatory funnel containing a

known volume of PBS.

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning

between the two phases.

Allow the phases to separate completely.

Carefully collect the n-octanol and aqueous (PBS) layers into separate containers.

Measure the concentration of Cinoxate in each phase using UV-Vis spectrophotometry at

its λmax. A calibration curve for Cinoxate in each solvent should be prepared beforehand.

Calculate the partition coefficient (P) as the ratio of the concentration of Cinoxate in the n-

octanol phase to its concentration in the aqueous phase.
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The logP is the logarithm (base 10) of the partition coefficient.

Shake-Flask Method for logP Determination

Prepare Cinoxate in
n-Octanol (known conc.)

Mix with PBS (pH 7.4)
in Separatory Funnel

Vigorous Shaking

Phase Separation

Collect n-Octanol Phase Collect Aqueous Phase

Measure [Cinoxate] in
n-Octanol via UV-Vis

Measure [Cinoxate] in
Aqueous Phase via UV-Vis
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[Cinoxate]octanol / [Cinoxate]aqueous

Calculate logP = log₁₀(P)
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Experimental workflow for logP determination of Cinoxate.
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UV-Vis Spectrophotometric Analysis
This protocol outlines the procedure for determining the UV absorption spectrum and λmax of

Cinoxate.

Materials and Equipment:

UV-Vis Spectrophotometer (double-beam or diode array)

Quartz cuvettes (1 cm path length)

Cinoxate standard

Solvent: 95% Ethanol or Isopropanol (spectroscopic grade)

Volumetric flasks and pipettes

Analytical balance

Procedure:

Stock Solution Preparation: Accurately weigh approximately 25 mg of Cinoxate standard.

Quantitatively transfer the standard to a 250 mL volumetric flask. Dissolve and dilute to the

mark with the chosen solvent to create a stock solution of approximately 100 µg/mL.

Working Solution Preparation: From the stock solution, prepare a working solution with a

concentration expected to yield an absorbance between 0.5 and 1.0 at its λmax (e.g., a

1:10 dilution of the stock solution).

Spectrophotometric Measurement:

Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.

Use the chosen solvent as the blank reference.

Record the absorbance spectrum of the working solution.

Data Analysis:
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Identify the wavelength(s) of maximum absorbance (λmax).

Using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length

(1 cm), and c is the molar concentration, calculate the molar absorptivity (ε) at λmax.

Chemical Reactivity and Stability
Hydrolysis
Under acidic or alkaline conditions, Cinoxate can undergo hydrolysis to yield p-

methoxycinnamic acid and 2-ethoxyethanol. This is a critical consideration for formulation

stability at extreme pH values.

Photodegradation
Like other cinnamate-based UV filters, the primary photodegradation pathway for Cinoxate is

trans-cis isomerization upon absorption of UV radiation. The trans-isomer is the more effective

UVB absorber; its conversion to the cis-isomer reduces the overall efficacy of the sunscreen

formulation. Further degradation can lead to the formation of various photoproducts, which can

be identified using techniques such as HPLC-MS/MS.

Photodegradation Pathway of Cinoxate

trans-Cinoxate
(High UVB Absorption)

Excited State

Absorption

UVB Photon

cis-Cinoxate
(Low UVB Absorption)
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Further Degradation
Products
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Primary photodegradation pathway of Cinoxate.
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Mechanism of Action and Biological Interactions
UV Absorption
The primary function of Cinoxate as a sunscreen agent is its ability to absorb UVB radiation.

The p-methoxycinnamate chromophore in the molecule contains a system of conjugated

double bonds that absorb high-energy photons. Upon absorption, the molecule is promoted to

an excited electronic state. It then dissipates this energy primarily through non-radiative

pathways, such as isomerization and conversion to heat, before it can cause damage to skin

cells.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)
Agonism
Recent research has identified Cinoxate as a peroxisome proliferator-activated receptor γ

(PPARγ) agonist with a Ki value of 18.0 μM. PPARγ is a nuclear receptor that plays a key role

in adipogenesis, lipid metabolism, and inflammation in the skin. The activation of PPARγ by

Cinoxate has been shown to elicit an obesogenic phenotype in human bone marrow-derived

mesenchymal stem cells during adipogenic differentiation. Furthermore, Cinoxate has been

observed to upregulate the transcription of genes encoding for lipid metabolic enzymes in

normal human epidermal keratinocytes. This interaction with a key signaling pathway in the

skin represents a significant aspect of Cinoxate's biological activity beyond its UV-filtering

properties and warrants further investigation for its potential implications in dermatology and

endocrinology.
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Cinoxate Interaction with PPARγ Signaling Pathway
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Signaling pathway of Cinoxate as a PPARγ agonist.

Conclusion
Cinoxate possesses well-defined physicochemical properties that have historically made it a

viable UVB filter. Its synthesis and analysis can be achieved through standard organic

chemistry and analytical techniques. While its efficacy as a sunscreen agent is limited by its

narrow absorption spectrum and potential for photodegradation, recent discoveries of its
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interaction with the PPARγ signaling pathway open new avenues for research into its biological

effects. This technical guide provides a foundational resource for professionals engaged in the

study and application of Cinoxate, encouraging further exploration into its chemical and

biological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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